Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound . It contains a total of 56 atoms, including 28 Hydrogen atoms, 23 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecule has 58 bonds in total, which include 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .
Molecular Structure Analysis
The molecular structure of Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate is quite complex. It contains a total of 58 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .Scientific Research Applications
Opioid Analogs
The compound is structurally similar to fentanyl analogs, which are a group of synthetic opioids . These substances have high potential for addiction and can cause severe adverse effects, including coma and death . They are often used in medical settings for pain management and anesthesia .
Metabolic Pathways
The compound could potentially be involved in various metabolic pathways. For instance, fentanyl and its analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Precursor in Drug Synthesis
The compound could potentially be used as a precursor in the synthesis of other drugs. For example, certain precursors have been used in the manufacture of fentanyl .
Research on Piperidine Derivatives
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound could potentially be used in research to develop new piperidine derivatives with therapeutic applications .
Synthesis of Biologically Active Piperidines
The compound could potentially be used in the synthesis of biologically active piperidines. These substances have various pharmacological applications and are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Development of New Synthetic Methods
The compound could potentially be used in the development of new synthetic methods for piperidines. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Biochemical Pathways
It is known that piperidine derivatives can affect a variety of biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It is known that piperidine derivatives can have a variety of pharmacological effects .
properties
IUPAC Name |
phenyl 4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(19-9-5-3-6-10-19)22(26)24-17-18-13-15-25(16-14-18)23(27)28-20-11-7-4-8-12-20/h3-12,18,21H,2,13-17H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXTVYAZCIFLCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate |
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